4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide
Description
Properties
CAS No. |
684233-18-9 |
|---|---|
Molecular Formula |
C23H18N2O3S |
Molecular Weight |
402.47 |
IUPAC Name |
4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide |
InChI |
InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27) |
InChI Key |
XKMWOQXXYFIDHZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide (C23H18N2O3S) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.
Chemical Structure and Properties
The molecular structure of the compound includes a chromene core fused with a thiazole moiety and a tetrahydronaphthalene substituent. Its molecular weight is approximately 402.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties , particularly its efficacy against different cancer cell lines. The following table summarizes key findings from various research studies:
| Study | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 2.4 ± 0.1 | Induction of apoptosis |
| Study 2 | HCT-116 (colon cancer) | 3.2 ± 0.1 | Inhibition of cell proliferation |
| Study 3 | PC-3 (prostate cancer) | 2.3 ± 0.1 | EGFR inhibition |
| Study 4 | A549 (lung cancer) | 3.78 ± 0.01 | VEGFR-2 inhibition |
| Study 5 | HepG-2 (liver cancer) | >21.3 | Weak activity |
- Inhibition of Kinases : The compound has been shown to inhibit EGFR and VEGFR-2 kinases, which are crucial in cancer cell signaling pathways. In one study, it exhibited an IC50 value of 0.2162 µM against EGFR, comparable to the reference drug Sorafenib .
- Induction of Apoptosis : Various assays indicated that the compound induces apoptosis in cancer cells, leading to reduced viability and proliferation .
Other Biological Activities
Besides its anticancer properties, the compound may exhibit other pharmacological effects:
Case Studies
Several case studies have documented the biological effects of the compound:
- Case Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
- In Vivo Studies : Animal models treated with the compound demonstrated a decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
*Inferred based on structural components.
Functional Group and Substituent Analysis
Chromene Core Modifications
- Target Compound : The carboxamide group is positioned at the 3rd position of the chromene core, linked to a thiazole ring. This contrasts with Analog 1 , where the carboxamide is at the 2nd position , bonded to a bis-thiophene substituent . The 3-carboxamide placement may alter hydrogen-bonding interactions with biological targets compared to the 2-position.
Heterocyclic Substituents
- Target vs. Analog 1: The thiazole ring in the target compound is substituted with a tetrahydronaphthalene group, a partially saturated bicyclic system that enhances lipophilicity and steric bulk.
- Target vs. Analog 2 : Analog 2 replaces the chromene-thiazole system with a thiazoloazepin scaffold fused to an isoxazole-pyridine moiety. This introduces a seven-membered azepine ring, increasing conformational flexibility and nitrogen content, which could enhance polar interactions .
Hypothetical Pharmacological Implications
Lipophilicity and Bioavailability
- The tetrahydronaphthalene group in the target compound likely increases lipophilicity (clogP ~4.5), promoting membrane permeability compared to Analog 1 (clogP ~3.8) and Analog 2 (clogP ~2.1*). However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimizations.
Target Binding Interactions
- Analog 1’s thiophenes lack hydrogen-bonding capacity but may enhance hydrophobic interactions .
- Analog 2 ’s pyridine introduces a basic nitrogen, enabling protonation at physiological pH, which could improve solubility and ionic interactions with targets like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
